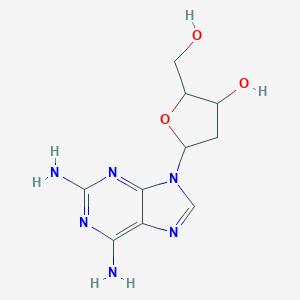

5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLHIMIFXOBLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963391 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-70-7 | |

| Record name | NSC104303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 2 Amino 2 Deoxyadenosine

Identification of Biosynthetic Precursors and Intermediates

Metabolic labeling experiments have been crucial in elucidating the foundational molecules that serve as the building blocks for 2-Amino-2'-deoxyadenosine. nih.gov

The direct precursor for the biosynthesis of 2-Amino-2'-deoxyadenosine has been identified as adenosine (B11128). nih.gov However, the pathway is initiated from a more fundamental energy currency molecule, Adenosine triphosphate (ATP). The process begins with the hydrolysis of ATP, which is then converted to adenosine before undergoing the core modifications that lead to the final product. nih.gov

A key step in the biosynthetic pathway is the formation of a putative 2′-keto adenosine intermediate. This molecule is formed through the dehydrogenation of adenosine. nih.gov This intermediate represents a critical juncture in the pathway, priming the molecule for the subsequent addition of an amino group. While central to the proposed mechanism, this 2'-keto intermediate can be challenging to detect experimentally, potentially due to low production levels or inherent instability. nih.gov

Characterization of Key Biosynthetic Enzymes

Genetic and biochemical studies have identified four primary enzymes responsible for the biosynthesis of 2-Amino-2'-deoxyadenosine: AdaJ, AdaM, AdaG, and AdaF. nih.gov These enzymes carry out the sequential steps of the pathway.

The enzyme AdaG functions as a dehydrogenase. Its role is to catalyze the oxidation of the 2'-hydroxyl group of adenosine to form the 2′-keto adenosine intermediate. nih.gov AdaG shows moderate homology to other predicted dehydrogenases, such as PCL1391_5850 from Pseudomonas chlororaphis. nih.gov

Following the formation of the keto-intermediate, the enzyme AdaF, an aminotransferase, is directly responsible for the final step of the synthesis. It catalyzes the transfer of an amino group to the 2'-position of the keto-intermediate, thereby generating 2-Amino-2'-deoxyadenosine. nih.gov AdaF shares significant sequence identity with aminotransferases from other organisms, such as COCOR_00673 from Corallococcus coralloides. nih.gov

The initial steps of the biosynthetic pathway are governed by the action of two hydrolases, AdaJ and AdaM. The biosynthesis is triggered by AdaJ, a Nudix hydrolase, which catalyzes the hydrolysis of ATP to produce Adenosine monophosphate (AMP) and release pyrophosphate. nih.gov Subsequently, the hydrolase AdaM, or a functionally equivalent enzyme, dephosphorylates AMP to yield adenosine, which then serves as the substrate for the dehydrogenase AdaG. nih.gov Biochemical data has confirmed that AdaJ functions as a distinctive Nudix hydrolase that initiates the entire biosynthetic process. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in 2-Amino-2'-deoxyadenosine Biosynthesis

| Enzyme | Gene | Function | Homology |

|---|---|---|---|

| AdaJ | adaJ | Nudix Hydrolase: Initiates biosynthesis by hydrolyzing ATP to AMP. nih.gov | 54% identity to Caci_7624, a putative Nudix hydrolase from Catenulispora acidiphila. nih.gov |

| AdaM | adaM | Hydrolase: Dephosphorylates AMP to adenosine. nih.gov | Not specified |

| AdaG | adaG | Dehydrogenase: Converts adenosine to a 2'-keto adenosine intermediate. nih.gov | 28% identity to PCL1391_5850, a predicted dehydrogenase from Pseudomonas chlororaphis. nih.gov |

Table 2: Biosynthetic Pathway of 2-Amino-2'-deoxyadenosine

| Step | Precursor | Enzyme(s) | Product | Description |

|---|---|---|---|---|

| 1 | Adenosine triphosphate (ATP) | AdaJ (Nudix hydrolase) | Adenosine monophosphate (AMP) | Initiation of the pathway via hydrolysis of ATP. nih.gov |

| 2 | Adenosine monophosphate (AMP) | AdaM (Hydrolase) | Adenosine | Dephosphorylation to produce the direct precursor. nih.gov |

| 3 | Adenosine | AdaG (Dehydrogenase) | Putative 2'-keto adenosine | Oxidation at the 2'-position of the ribose sugar. nih.gov |

Analogous Enzymes in Other Purine (B94841) Pathways (e.g., PurZ paralog to PurA in a third purine pathway)

While the direct biosynthesis of 2-amino-2'-deoxyadenosine involves a dedicated set of enzymes, the broader context of purine metabolism reveals analogous enzymes that catalyze similar reactions in different pathways. A notable example is found in the biosynthesis of 2-aminoadenine (Z), a chemical hybrid of adenine (B156593) and guanine (B1146940) found in the DNA of some bacteriophages. ebi.ac.uk This process utilizes a "third purine pathway" distinct from the canonical pathways that synthesize adenine and guanine. ebi.ac.uk

In this alternative pathway, the enzyme PurZ, a distant paralog of succinoadenylate synthase (PurA), plays a crucial role. ebi.ac.uk PurA is the enzyme that condenses aspartate and inosinate in the standard adenine pathway. Analogously, PurZ catalyzes the condensation of aspartate with deoxyguanylate to form dSMP (N6-succino-2-amino-2'-deoxyadenylate). ebi.ac.uk This intermediate is then further processed to yield dZTP (2-amino-2'-deoxyadenosine-5'-triphosphate), a substrate for the phage's DNA polymerase. ebi.ac.uk The relationship between PurZ and PurA illustrates how evolution can repurpose existing enzyme structures for novel biosynthetic functions, creating parallel pathways for the synthesis of modified purine nucleosides.

Genetic Basis of Biosynthesis

The genetic blueprint for the production of 2-amino-2'-deoxyadenosine is encoded within a specific biosynthetic gene cluster (BGC).

2-amino-2'-deoxyadenosine (2'-amino dA) is coproduced with another nucleoside antibiotic, 2'-chloropentostatin (2'-Cl PTN), by the bacterium Actinomadura sp. strain ATCC 39365. nih.govasm.org Research has successfully identified and characterized a single gene cluster, designated the ada cluster, which is essential for the biosynthesis of both compounds. asm.orgnih.govsecondarymetabolites.org Bioinformatic analysis of the Actinomadura sp. ATCC 39365 genome identified this cluster, which contains genes encoding enzymes with homology to those involved in other purine nucleoside antibiotic pathways. asm.org For instance, the cluster includes genes like adaA, adaB, and adaC, which show significant identity to enzymes in the pentostatin (B1679546) biosynthesis pathway. asm.org

Table 1: Key Genes in the ada Biosynthetic Gene Cluster of Actinomadura sp. ATCC 39365 and Their Putative Functions

| Gene | Homolog | Putative Function |

|---|---|---|

| AdaA | PenC | 72% identity to PenC, likely involved in the core biosynthetic pathway. asm.org |

| AdaB | PenB | 70% identity to PenB, likely involved in the core biosynthetic pathway. asm.org |

| AdaC | PenA | 58% identity to PenA, likely involved in the core biosynthetic pathway. asm.org |

| AdaE | - | Predicted cation/H+ antiporter, involved in the chlorination step of 2'-Cl PTN biosynthesis. nih.govnih.gov |

| AdaJ | - | Nudix hydrolase, initiates the biosynthesis of 2'-amino dA by hydrolyzing ATP. nih.govnih.gov |

This table is based on data reported in scientific literature. nih.govasm.orgnih.gov

A fascinating aspect of the ada gene cluster is that it governs two independent biosynthetic pathways for 2'-amino dA and 2'-Cl PTN. nih.govasm.orgnih.gov Systematic genetic investigations, including gene knockout studies, have provided evidence for this dual functionality. nih.gov For example, the biosynthesis of 2'-amino dA is initiated by the Nudix hydrolase, AdaJ, which catalyzes the hydrolysis of ATP. nih.govnih.gov This initiation step is distinct from the pathway leading to 2'-Cl PTN. Further evidence for separate pathways comes from the mutational analysis of other genes within the cluster. For instance, inactivation of the adaE gene, which encodes a predicted cation/H+ antiporter, completely halts the production of both 2'-Cl PTN and 2'-amino dA, suggesting a complex regulatory link where 2'-amino dA biosynthesis depends on the production of 2'-Cl PTN, despite having a separate pathway. nih.gov

Post-Synthetic Modifications and Enzymatic Fate

Following its synthesis, 2-amino-2'-deoxyadenosine can be modified by host enzymes, which influences its ultimate biological activity and fate.

The primary post-synthetic modification of 2-amino-2'-deoxyadenosine is deamination. This reaction is catalyzed by the enzyme adenosine deaminase (ADA), which is ubiquitous in mammalian tissues and also present in microorganisms like Actinomadura sp. nih.govworthington-biochem.com ADA converts adenosine and its analogs to their corresponding inosine (B1671953) forms by removing the amino group from the purine ring. worthington-biochem.comwikipedia.orgmedchemexpress.com In the case of 2-amino-2'-deoxyadenosine, the host ADA enzyme in Actinomadura sp. (designated ADA1) catalyzes its conversion to 2′-amino-2′-deoxyinosine (2′-amino dI). nih.govnih.gov This enzymatic deamination is a critical step in the metabolism of the compound within the producing organism. asm.org

Adenosine deaminases exhibit varying degrees of specificity towards their substrates. nih.gov The ADA1 enzyme from Actinomadura sp. ATCC 39365 has been shown to act on both adenosine and 2'-amino dA. nih.gov An important characteristic of this specific deaminase is its relative insensitivity to pentostatin, a powerful ADA inhibitor. nih.govnih.gov This is noteworthy because the same organism produces 2'-chloropentostatin, a potent ADA inhibitor itself. nih.govasm.org This suggests a self-resistance mechanism within the bacterium, allowing its own metabolic enzymes to function even in the presence of the antibiotic compounds it synthesizes. nih.gov

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Approaches

The chemical synthesis of 2-Amino-2'-deoxyadenosine and its derivatives has evolved from early multi-step procedures to more streamlined and robust modern routes.

Early Total Synthesis Efforts

Other early methods included:

The reaction of 2'-O-sulfonyl derivatives of 9-β-D-arabinofuranosylpurines with an azide (B81097) ion, followed by reduction. tandfonline.com

Cleavage of 9-(2,3-anhydro-β-D-lyxofuranosyl) adenine (B156593). tandfonline.com

Modernized Synthetic Routes for Nucleoside and Nucleotide Derivatives

Contemporary synthetic chemistry has focused on developing more efficient and higher-yielding routes to 2-Amino-2'-deoxyadenosine and its functionally important derivatives, such as phosphoramidites. A robust, multi-step synthesis starting from the commercially available 9-(β-D-arabinofuranosyl)adenine (ara-A) has been established. nih.gov

This route involves a series of key transformations:

Protection: The 3'- and 5'-hydroxyl groups of ara-A are simultaneously protected. nih.gov

Stereochemical Inversion: The 2'-hydroxyl group undergoes triflation followed by reaction with sodium azide to introduce the azido (B1232118) group with inversion of stereochemistry. nih.gov

Reduction: The 2'-azido group is reduced to a primary amino group via hydrogenation. nih.gov

Amine Protection: The newly formed 2'-amino group and the exocyclic 6-amino group of the adenine base are protected to allow for selective reactions in subsequent steps. nih.gov

Deprotection and Phosphitylation: The final steps involve deprotection of the sugar hydroxyls and conversion into the desired phosphoramidite (B1245037) derivative. nih.gov

| Modern Synthesis Stage | Key Reagents/Conditions | Purpose | Reference |

| 1. Hydroxyl Protection | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂) | Protects 3'- and 5'-OH groups | nih.gov |

| 2. Azide Introduction | CF₃SO₂Cl, NaN₃ | Converts 2'-OH to 2'-N₃ with inversion | nih.gov |

| 3. Azide Reduction | H₂ balloon, Pd/C | Reduces 2'-N₃ to 2'-NH₂ | nih.gov |

| 4. Amino Group Protection | Ethyltrifluoroacetate, Trifluoroacetic anhydride | Protects the 2'-NH₂ group as N-trifluoroacetyl | nih.gov |

| 5. Phosphoramidite Formation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Creates the phosphoramidite for oligonucleotide synthesis | nih.gov |

Enzymatic Synthesis Techniques

Enzymatic methods offer an alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions.

Transaminoribosylation for 2-Amino-2'-deoxyadenosine Production

A notable enzymatic method for producing 2-Amino-2'-deoxyadenosine is through a transaminoribosylation reaction. tandfonline.com This process utilizes whole bacterial cells, such as Enterobacter aerogenes, as a source of nucleoside phosphorylases. tandfonline.comconicet.gov.ar The enzymes from these microorganisms catalyze the transfer of the 2-amino-2-deoxyribosyl moiety from a donor pyrimidine (B1678525) nucleoside, like 2'-amino-2'-deoxyuridine, to a purine (B94841) base, such as adenine. tandfonline.comresearchgate.net

The reaction is dependent on the presence of inorganic phosphate (B84403) and has been optimized for conditions of pH 7.0 and a temperature of 63°C. tandfonline.com Under these conditions, various purine bases, including adenine and guanine (B1146940), can be successfully converted to their corresponding 2'-amino-2'-deoxyribonucleosides. tandfonline.com This biocatalytic approach avoids the multiple protection and deprotection steps characteristic of chemical synthesis. conicet.gov.ar

| Enzymatic Reaction Parameter | Condition/Substrate | Reference |

| Enzyme Source | Wet cell paste of Enterobacter aerogenes AJ 11125 | tandfonline.com |

| Sugar Donor | 2'-Amino-2'-deoxyuridine (2AU) | tandfonline.com |

| Acceptor Base | Adenine | tandfonline.com |

| Key Requirement | Inorganic Phosphate (approx. 30mM) | tandfonline.com |

| Optimal pH | 7.0 | tandfonline.com |

| Optimal Temperature | 63°C | tandfonline.com |

Derivatization for Functional Studies

To be used in studies of nucleic acid structure and function, 2-Amino-2'-deoxyadenosine must be chemically modified into a form suitable for incorporation into DNA or RNA strands.

Phosphoramidite Building Blocks for Oligonucleotide Synthesis (DNA and RNA)

The gold standard for the automated chemical synthesis of DNA and RNA is the phosphoramidite method. twistbioscience.comwikipedia.org To incorporate 2-Amino-2'-deoxyadenosine into oligonucleotides, it must first be converted into a stable phosphoramidite building block. nih.govnih.gov This derivatization involves protecting the reactive functional groups: the 5'-hydroxyl, the 2'-amino group, and the exocyclic amino group on the adenine base. nih.govtwistbioscience.com

The 5'-hydroxyl is typically protected with an acid-labile dimethoxytrityl (DMT) group. twistbioscience.com The amino groups require base-labile protecting groups to be compatible with the final deprotection steps of oligonucleotide synthesis. nih.gov The 2'-amino group is often protected with a trifluoroacetyl (TFA) group, while the N6-amino group of adenine can be protected with groups like benzoyl (Bz). nih.govrsc.org

The final step is the reaction of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the 3'-phosphoramidite. nih.gov This derivatized building block can then be used in automated solid-phase synthesizers to introduce 2-Amino-2'-deoxyadenosine at specific positions within a DNA or RNA sequence. wikipedia.org The resulting modified oligonucleotides are valuable tools for investigating nucleic acid structure, including hydrogen-bond networks in ribozymes and riboswitches. nih.govnih.gov

Isotopic Labeling for Structural and Mechanistic Investigations (e.g., ¹⁵N labeling)

Isotopic labeling of 2-amino-2'-deoxyadenosine, particularly with stable isotopes like ¹⁵N, is a powerful technique for detailed structural and mechanistic studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com The introduction of an ¹⁵N label into the exocyclic amino group or the heterocyclic base allows for the selective observation of specific atoms within a complex macromolecule like DNA or RNA. tandfonline.com This is crucial for investigating interactions between nucleic acids and proteins or other molecules, as the amino protons are often located in the major or minor grooves of DNA and can act as hydrogen bond donors. tandfonline.com

The synthesis of ¹⁵N-labeled nucleosides can be achieved through chemical synthesis. For instance, ¹⁵N-labeled 2'-deoxyguanosine (B1662781) has been synthesized from 2'-deoxyguanosine in a multi-step process. tandfonline.com A similar strategy can be adapted for 2-amino-2'-deoxyadenosine. General methods for creating ¹⁵N-labeled adenosine (B11128) derivatives often start from simple, inexpensive pyrimidines. nih.gov A common route involves introducing the ¹⁵N label via nitrosation with a labeled agent like [¹⁵N]NaNO₂, followed by reduction and subsequent ring-closure reactions to form the purine ring system. nih.gov Another ¹⁵N atom can be incorporated into the exocyclic amino group by using a labeled source such as [¹⁵N]NH₄Cl during the amination step. nih.gov

These labeled nucleosides are then typically converted into their corresponding phosphoramidite derivatives for incorporation into oligonucleotides via automated solid-phase synthesis. tandfonline.comshoko-sc.co.jp The availability of specifically labeled building blocks, such as [3-¹⁵N]-2'-deoxyadenosine and [7,NH₂-¹⁵N₂]adenosine, provides essential tools for high-resolution NMR studies, enabling researchers to distinguish signals that would otherwise overlap in complex spectra. tandfonline.comnih.govacs.org

Table 1: Synthetic Strategies for ¹⁵N Labeling of Adenosine Derivatives for NMR Studies

| Labeled Product | Starting Material | Key Reagents & Steps | Application | Reference |

|---|---|---|---|---|

| [7,NH₂-¹⁵N₂]adenosine | 4-amino-6-hydroxy-2-mercaptopyrimidine | 1. [¹⁵N]NaNO₂ (nitrosation) 2. Ring closure 3. [¹⁵N]NH₄Cl (amination) | NMR Spectroscopy | nih.gov |

| 2'-¹⁵NH₂-2'-deoxyguanosine | 2'-deoxyguanosine | 1. Protection of sugar moiety 2. Deamination with NaNO₂ 3. Reaction with ¹⁵N-ammoniumsulfate | ¹H-¹⁵N INDOR Spectroscopy | tandfonline.com |

Note: The table outlines general and specific strategies for ¹⁵N labeling of adenosine and related deoxynucleosides which are foundational for the synthesis of labeled 2-amino-2'-deoxyadenosine.

Introduction of Other Modifying Groups (e.g., N-trifluoroacetylated, photocaged)

Beyond isotopic labeling, the introduction of other chemical moieties onto 2-amino-2'-deoxyadenosine serves to protect reactive groups during synthesis or to confer novel functionalities, such as photoreactivity.

N-trifluoroacetylated Derivatives:

The 2'-amino group of 2-amino-2'-deoxyadenosine is often protected during oligonucleotide synthesis to prevent unwanted side reactions. The trifluoroacetyl group (TFA) is a common choice for this purpose. A robust synthetic route has been developed to produce N-trifluoroacetylated 2'-amino-2'-deoxyadenosine (B84144) phosphoramidite, a key building block for automated solid-phase RNA synthesis. nih.govnih.gov

The synthesis typically starts from arabinoadenosine. nih.gov A key sequence of reactions involves:

Protection of the 3' and 5' hydroxyl groups using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). nih.gov

Conversion of the 2'-hydroxyl group into an azide (N₃) via a sulfonyl intermediate. nih.gov

Reduction of the azide to an amine (NH₂) using catalytic hydrogenation. nih.gov

N-trifluoroacetylation of the newly formed 2'-amino group using reagents like ethyl trifluoroacetate. nih.gov

A series of deprotection, protection (e.g., with a dimethoxytrityl group), and phosphitylation steps to yield the final phosphoramidite building block. nih.gov

This building block has been utilized in studies of ribozyme mechanisms, where the 2'-amino group serves as a probe to understand the role of the natural 2'-hydroxyl group in RNA structure and catalysis. nih.govnih.gov

Photocaged Derivatives:

Photocaging involves attaching a photolabile protecting group to a molecule, allowing its activity or properties to be controlled by light. nih.gov This strategy has been applied to nucleosides like 2'-amino-2'-deoxyadenosine to create tools for studying dynamic biological processes. For example, a 4-nitro-3-(trifluoromethyl)aniline (B27955) group, which can release nitric oxide (NO) upon light excitation, has been conjugated to 2'-deoxyadenosine. nih.gov

Oligonucleotides containing photocaged 2'-amino nucleosides have potential as therapeutic agents and as probes for investigating RNA structure and function. acs.org The synthesis of such molecules involves preparing a photocaged 2'-aminocytidine or adenosine phosphoramidite, which is then incorporated into an oligonucleotide chain using solid-phase synthesis. acs.org A common photocaging group is the o-nitrobenzyl ether, which can be cleaved by UV photolysis to restore the original functionality of the 2'-hydroxyl or 2'-amino group. nih.govacs.org These photocaged oligonucleotides allow for the precise temporal and spatial control of RNA function in biological systems. nih.govacs.org

Molecular Interactions and Biochemical Mechanisms

Nucleic Acid Integration and Structure Perturbation

2-Amino-2'-deoxyadenosine is a modified nucleoside that can be integrated into nucleic acid sequences, leading to notable perturbations in their structure and function. Its structural similarity to the natural deoxyadenosine (B7792050) allows it to be recognized by various enzymes involved in nucleic acid metabolism, albeit with different outcomes.

2-Amino-2'-deoxyadenosine can be incorporated into both DNA and RNA strands. As a deoxyadenosine analog, its triphosphate form, 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP), can serve as a substrate for DNA polymerases. wipo.int This allows for its site-specific introduction into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry. oup.com

The incorporation of this analog is a key strategy in various molecular biology applications. For instance, it has been used to probe the structural and catalytic roles of active-site 2'-OH groups in ribozymes. Research has demonstrated the successful enzymatic incorporation of 2-amino-2'-deoxyadenosine into DNA, sometimes in conjunction with other modified nucleotides, to create nucleic acids with expanded functional capabilities. oup.com Certain bacteriophage DNA polymerases have been identified that preferentially accept dZTP over the natural deoxyadenosine triphosphate (dATP), leading to the synthesis of viral genomes where adenine (B156593) is completely replaced by 2-aminoadenine. wipo.intuniprot.org This naturally occurring substitution is found in the DNA of the S-2L cyanophage. oup.comebi.ac.uk

The primary distinction in the biochemical behavior of 2-amino-2'-deoxyadenosine stems from the presence of an additional amino group at the 2-position of the purine (B94841) ring. This modification fundamentally alters its hydrogen bonding pattern and interaction with complementary and mismatched bases.

Unlike the canonical Watson-Crick base pairing between adenine (A) and thymine (B56734) (T), which involves two hydrogen bonds, 2-amino-2'-deoxyadenosine (D) forms three hydrogen bonds with thymine. oup.comgenelink.comgenelink.comglenresearch.com This additional hydrogen bond between the 2-amino group of the modified purine and the 2-keto group of thymine makes the D-T base pair as strong as the guanine-cytosine (G-C) base pair, which also features three hydrogen bonds. biosyn.comwikipedia.org This enhanced binding affinity is a cornerstone of its application in modifying nucleic acid properties. oup.com

Table 1: Comparison of Hydrogen Bonding in DNA Base Pairs

| Base Pair | Number of Hydrogen Bonds |

| Adenine (A) - Thymine (T) | 2 |

| 2-Amino-2'-deoxyadenosine (D) - Thymine (T) | 3 |

| Guanine (B1146940) (G) - Cytosine (C) | 3 |

The formation of a third hydrogen bond with thymine significantly enhances the thermal stability of DNA duplexes containing 2-amino-2'-deoxyadenosine. oup.comtrilinkbiotech.com This increased stability is quantified by a rise in the melting temperature (Tm), the temperature at which half of the double-stranded DNA molecules dissociate into single strands. genelink.comgenelink.com

Table 2: Effect of Modified Bases on DNA Duplex Melting Temperature (Tm)

| Modification | Change in Tm (ΔTm) per Substitution | Base Replaced |

| 2-Amino-deoxyadenosine | +3.0°C | dA |

| 5-Methyl-deoxycytidine | +1.3°C | dC |

| C-5 propynyl-deoxyuridine | +1.7°C | dT |

| C-5 propynyl-deoxycytidine | +2.8°C | dC |

| Data represents approximate values and can vary based on sequence context. biomers.net |

In addition to strengthening the intended base pair with thymine, 2-amino-2'-deoxyadenosine increases the specificity of hybridization by destabilizing certain mismatched pairings. genelink.comgenelink.com Specifically, it destabilizes the "wobble" mismatch that can form between adenine and guanine (A-G). glenresearch.combiosyn.com

Research has indicated that the incorporation of 2-amino-2'-deoxyadenosine can influence the conformational dynamics of DNA, including the propensity to form non-canonical structures like Z-DNA. Z-DNA is a left-handed double helix that is structurally distinct from the more common right-handed B-DNA. One study found that oligonucleotides containing 2-amino-2'-deoxyadenosine were capable of forming a stable Z-DNA helix under physiological conditions. researchgate.net Furthermore, investigations into synthetic polynucleotides revealed that a polymer of alternating 2-aminoadenine and thymine, poly(aminodA-dT), can isomerize into an unusual left-handed structure known as X-DNA, which in turn can induce the B-to-Z transition in adjacent segments of poly(dG-dC). tandfonline.com

Effects on DNA Supercoiling and Topology (e.g., E. coli Gyrase interactions)

The incorporation of 2-aminoadenine has a notable impact on the global topology of DNA, particularly concerning its supercoiling, which is a critical process managed by enzymes like DNA gyrase. DNA gyrase, a type II topoisomerase found in bacteria, is responsible for introducing negative supercoils into DNA, a process essential for DNA compaction, replication, and transcription. biorxiv.orgelifesciences.org

Research has directly shown that E. coli DNA gyrase fails to introduce negative supercoils into DNA that has been substituted with 2-aminoadenine. biosyn.com This failure is likely due to the structural changes imparted by the Z-T base pairs, which include increased helical stability and altered flexibility and groove width. oup.comresearchgate.net The enzyme's inability to process Z-DNA suggests that the topology of phage genomes is managed differently or that the phage has evolved mechanisms to counteract the host's standard topological machinery.

Furthermore, the introduction of 2-aminoadenine into the E. coli chromosome has been shown to be toxic at higher concentrations, which may be partly attributable to the disruption of proper DNA supercoiling and topological homeostasis. wikipedia.orgresearchgate.net While not a direct substitution, studies on left-handed Z-DNA (a specific conformation favored by negative supercoiling in certain sequences) show that type II topoisomerases have a high affinity for these alternative structures, sometimes leading to inhibited enzymatic activity. researchgate.netnih.gov This highlights the sensitivity of topoisomerases to non-canonical DNA conformations, a principle that is amplified in a genome fully composed of Z-T pairs.

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The successful propagation of Z-genomes necessitates a suite of viral enzymes that can specifically recognize, synthesize, and utilize 2-aminoadenine-containing nucleotides while discriminating against their canonical counterparts.

Recognition and Utilization by DNA Polymerases

The replication of a Z-genome is critically dependent on DNA polymerases that can efficiently and faithfully incorporate dZTP opposite thymine in the template strand. Phages with Z-genomes have evolved specialized polymerases to accomplish this task.

Bacteriophages with Z-genomes, particularly those in the Siphoviridae and Podoviridae families, encode a dedicated DNA polymerase called DpoZ. nih.govresearchgate.net This enzyme, which belongs to the DNA Polymerase I (PolA) family, is structurally similar to E. coli's Pol I but has been adapted to specifically utilize dZTP. oup.comnih.govresearchgate.net The DpoZ polymerase from vibriophage ϕVC8, for example, has been characterized and shown to function as the replicative polymerase for its Z-genome. nih.govnih.gov

Interestingly, the cyanophage S-2L uses a different type of polymerase, a member of the PrimPol family. nih.govresearchgate.net Unlike DpoZ, the S-2L polymerase does not show strong intrinsic discrimination between dZTP and dATP; it can use both. nih.govresearchgate.net

The mechanism for ensuring only Z is incorporated into the new DNA strand differs between phage types, reflecting distinct evolutionary strategies.

Intrinsic Polymerase Preference (DpoZ): The DpoZ polymerases found in phages like ϕVC8 exhibit a significant intrinsic preference for dZTP over dATP. nih.govresearchgate.net While the precise structural determinants for this specificity are still under investigation, it is not attributed to a single residue but likely arises from a combination of structural features. nih.govresearchgate.net One proposed mechanism suggests that the preference for Z is enhanced by a polymerase backtracking process, where the enzyme is more likely to pause and backtrack when it incorporates an A:T pair compared to a more stable Z:T pair, favoring the retention of Z. nih.govmdpi.com

Substrate Pool Manipulation (S-2L Phage): In the case of the S-2L phage, whose polymerase can accept both dATP and dZTP, the fidelity of Z-genome replication is maintained by an auxiliary enzyme called DatZ. mdpi.comnih.gov DatZ is a dATP-specific triphosphohydrolase; it specifically degrades dATP in the host cell's nucleotide pool. mdpi.comnih.gov By eliminating the competing substrate, the S-2L system ensures that its non-discriminating polymerase almost exclusively incorporates dZTP. Homologs of DatZ are also found in phages that use DpoZ, providing a secondary layer of quality control. nih.gov

Table 2: Mechanisms of Polymerase Discrimination for 2-Aminoadenine (Z)

| Phage System Example | Polymerase Type | Primary Discrimination Mechanism |

| Vibriophage ϕVC8 | DpoZ (PolA family) | Intrinsic Specificity: The polymerase itself shows a significantly higher affinity for dZTP over dATP, potentially involving a kinetic proofreading mechanism related to polymerase backtracking. nih.govnih.govresearchgate.net |

| Cyanophage S-2L | PrimPol | Substrate Depletion: A separate enzyme, DatZ (dATP triphosphohydrolase), degrades dATP, removing it from the nucleotide pool and preventing its incorporation by the non-discriminating polymerase. mdpi.comnih.govresearchgate.net |

Role of the 2-amino group in Purine dNTP Polymerization by Human DNA Polymerase Alpha

The 2-amino group of purine deoxyribonucleoside triphosphates (dNTPs) plays a significant role in the polymerization process catalyzed by human DNA polymerase alpha. nih.gov Studies utilizing dNTP analogs have shed light on the specific interactions and consequences of this functional group. nih.gov

When the 2-amino group is removed from dGTP, there are minor effects on its correct incorporation opposite a cytosine (C) template. However, this modification significantly increases the misincorporation of the nucleotide opposite an adenine (A). nih.gov Conversely, the addition of a 2-amino group to dATP and its analogs has varied but generally small effects on the efficiency of polymerization when paired with thymine (T). nih.gov

The most striking influence of the 2-amino group is observed when a purine analog is incorporated opposite a template cytosine. The presence of the 2-amino group on dATP analogs greatly enhances their polymerization opposite C. nih.gov This enhancement is attributed to the formation of a hydrogen bond between the 2-amino group of the incoming purine analog and the O2 of the template pyrimidine (B1678525). nih.gov This interaction facilitates the formation of the base pair, even in cases where a canonical Watson-Crick base pair cannot be formed. nih.gov Notably, the effect of the 2-amino group on polymerization is consistent whether it is present on the incoming dNTP or on the template base being replicated. nih.gov

Further research has highlighted that human DNA polymerase alpha employs both positive and negative selectivity to ensure high fidelity during the polymerization of purine dNTPs. neb.com The enzyme's ability to discriminate between correct and incorrect dNTPs is a crucial aspect of maintaining genomic integrity. neb.com

Influence on Translesion Synthesis (in context of other modified bases)

Translesion synthesis (TLS) is a cellular mechanism that allows DNA replication to proceed across damaged DNA templates. This process often involves specialized DNA polymerases that can accommodate distorted DNA structures. The presence of modified bases, including those with alterations to the 2-amino group of purines, can significantly influence the efficiency and fidelity of TLS.

For instance, studies on the Epstein-Barr virus (EBV)-induced DNA polymerase have shown its relative inability to distinguish between dATP and its analog, 2-aminopurine (B61359) deoxyribose triphosphate (d2apTP). nih.gov This polymerase incorporates substantial amounts of d2apTP into the DNA template, a characteristic that is consistent with other herpesvirus-induced DNA polymerases that readily incorporate nucleotide analogs. nih.gov This highlights the potential for modified purines to be incorporated during viral replication.

Human DNA polymerase η (pol η) is a key enzyme in translesion synthesis, capable of bypassing various DNA lesions. embopress.orgbiorxiv.org Pol η can facilitate synthesis past an abasic site analog, N-2-acetylaminofluorene (AAF)-modified guanine, and cisplatin-induced intrastrand cross-links. embopress.org The fidelity of TLS by pol η is not solely dependent on its ability to incorporate the correct nucleotide opposite a lesion but also on its capacity to extend the DNA chain only after a correct nucleotide has been inserted. embopress.org If an incorrect nucleotide is incorporated, pol η stalls, preventing the propagation of a mutation. embopress.org

The role of the 2-amino group has also been investigated in the context of 7,8-dihydro-8-oxo-2'-deoxyguanosine (OxodG), a common oxidative DNA lesion. nih.gov Replication of DNA containing OxodG can lead to G-to-T transversions due to the misincorporation of deoxyadenosine (dA). nih.gov To understand the contribution of the 2-amino group, researchers have studied its deaminated analog, 7,8-dihydro-8-oxo-2'-deoxyinosine (OxodI). nih.govoup.com The Klenow fragment of E. coli DNA polymerase I incorporates dA more frequently than deoxycytidine (dC) opposite OxodI. nih.govoup.com This suggests that while the 2-amino group is accommodated in the syn-conformation of OxodG within the duplex DNA, it may be thermally destabilizing and does not provide a kinetic advantage for replication by this polymerase. oup.com

Interaction with RNA Polymerases

The interaction of 2'-amino-modified nucleotides with RNA polymerases is a critical area of study, particularly for the development of nuclease-resistant RNA aptamers through techniques like Systematic Evolution of Ligands by EXponential enrichment (SELEX). frontiersin.orgtandfonline.com The substitution of the 2'-hydroxyl group with a 2'-amino group in ribonucleoside triphosphates can influence their recognition and incorporation by RNA polymerases. nih.gov

Studies have shown that some RNA polymerases can utilize 2'-amino-modified NTPs as substrates, enabling the synthesis of modified RNA molecules. tandfonline.com For example, 2'-aminopyrimidine nucleotides have been successfully used in the in vitro selection of RNA aptamers. frontiersin.org However, the efficiency of incorporation can be enzyme-dependent. nih.gov The destabilizing effect of 2-amino groups on RNA duplexes and challenges in the synthesis of the modified triphosphates have sometimes limited their broader application. frontiersin.org

Competitive Inhibition of Cellular Enzymes (e.g., 2'-NH2-ATP as a weak competitive inhibitor of ATP)

2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP) has been identified as a weak competitive inhibitor of ATP in certain enzymatic reactions. medchemexpress.comcymitquimica.comtargetmol.cn This inhibitory effect stems from its structural similarity to ATP, allowing it to bind to the ATP-binding site of some enzymes, thereby competing with the natural substrate. nih.govacs.org

Kinetic studies have determined the inhibition constant (Ki) of 2'-NH2-ATP to be 2.3 mM. medchemexpress.comcymitquimica.com An example of its inhibitory action is seen with CTP synthase, where 2'-NH2-ATP, even at a concentration of 2 mM, could not substitute for ATP in the formation of cytidine (B196190) 5'-triphosphate (CTP). medchemexpress.com This demonstrates its role as a competitive inhibitor rather than a substrate for this particular enzyme.

| Compound | Target Enzyme | Type of Inhibition | Ki Value |

| 2'-NH2-ATP | ATP-dependent enzymes | Competitive | 2.3 mM medchemexpress.comcymitquimica.com |

Enzymatic Recognition of 2'-Modified Ribonucleoside 5'-Triphosphates in Aptamer Evolution

The enzymatic recognition of 2'-modified ribonucleoside 5'-triphosphates is fundamental to the in vitro selection of modified aptamers with enhanced properties, such as increased nuclease resistance. frontiersin.orgtandfonline.comnih.gov The SELEX process involves the iterative selection and amplification of nucleic acid ligands from a combinatorial library. frontiersin.orgoup.com The use of modified nucleotides, such as those with 2'-amino substitutions, requires polymerases that can efficiently incorporate them. tandfonline.comnih.gov

The development of aptamers containing 2'-amino modifications has been shown to improve their stability in biological fluids. tandfonline.comnih.gov For instance, a 2'-NH2 group-modified RNA aptamer against human neutrophil elastase exhibited significantly enhanced stability in human serum and urine compared to its unmodified counterpart. nih.gov Similarly, 2'-amino-modified RNA and DNA aptamers targeting vascular endothelial growth factor (VEGF) have demonstrated nuclease resistance. nih.gov

The success of incorporating these modified nucleotides depends on the specific polymerase used. Researchers have evolved polymerases that can accept various 2'-modified triphosphates, which is crucial for generating diverse libraries of modified aptamers. tandfonline.comrsc.org

| Modification | Target | Resulting Aptamer Properties |

| 2'-aminopyrimidine | Human Neutrophil Elastase | Kd = (6 ± 3) nM; Half-life in serum = (9.3 ± 1.8) h frontiersin.org |

| 2'-aminopyrimidine | Vascular Endothelial Growth Factor (VEGF) | Enhanced nuclease resistance nih.gov |

| 2'-amino-modified RNA | Basic Fibroblast Growth Factor (bFGF) | >1000-fold more stable in human serum nih.gov |

Conformational Analysis and Structural Dynamics

Solution Conformation Studies by Nuclear Magnetic Resonance (NMR)

An early study using pulsed NMR methods determined the solution conformation of 2'-amino-2'-deoxyadenosine (B84144) in both aqueous and ammonia (B1221849) solutions. nih.gov The analysis, based on the two-state S (South) and N (North) model for the ribose moiety, revealed that 2'-amino-2'-deoxyadenosine preferentially adopts the S-syn-g+/t conformational families. nih.gov This is in contrast to 3'-amino-3'-deoxyadenosine, which favors an N-anti-g+ conformation. nih.gov In the case of 2'-amino-2'-deoxyadenosine, while the base is predominantly in the syn orientation in the S state, about one-third of the molecules in this state adopt an anti conformation. nih.gov

Further NMR studies on a modified self-complementary tetranucleoside trisphosphate, d(T-A'-T-A'), where A' is 2-aminodeoxyadenosine, provided information on its duplex formation. nih.gov The results indicated that the substitution of deoxyadenosine (dA) with 2-aminodeoxyadenosine (dA') enhances the propensity for duplex formation. nih.gov At lower temperatures, this modified tetramer forms a miniduplex with a stacked B-DNA type structure. nih.gov Importantly, the conformational parameters of the sugar ring and the backbone angles were found to be very similar to the parent compound, suggesting that the 2-amino substitution does not significantly alter the local geometry. nih.gov

A comparative NMR analysis of the decanucleotide d(GCATTAATGC)2 and its analog containing 2-aminoadenine also concluded that the substitution does not disturb the global or local conformation of the B-DNA duplex. oup.com

| Compound | Method | Key Conformational Features |

| 2'-amino-2'-deoxyadenosine | Pulsed NMR | Predominantly S-syn-g+/t conformation nih.gov |

| d(T-A'-T-A') (A' = 2-aminodeoxyadenosine) | 1D Proton NMR (300 & 500 MHz) | Adopts a stacked B-DNA type structure at low temperature; substitution enhances duplex formation nih.gov |

| d(GCATTAATGC)2 with 2-aminoadenine | 2D NMR | Substitution does not disturb the B-DNA duplex conformation oup.com |

Analysis of Ribose Moiety Conformations (e.g., S in equilibrium N model)

Nuclear Magnetic Resonance (NMR) studies have been employed to elucidate the solution conformation of 2-Amino-2'-deoxyadenosine. nih.gov Analysis based on the two-state S in equilibrium N model, developed by Altona and Sundaralingam, reveals that 2-Amino-2'-deoxyadenosine shows a distinct conformational preference. nih.gov Unlike 3'-amino-3'-deoxyadenosine, which preferentially exists in the N conformation, 2-Amino-2'-deoxyadenosine predominantly adopts the S-type sugar pucker. nih.gov This preference for the C2'-endo conformation is a key structural feature of this compound.

The conformational preference of the sugar ring is influenced by various factors, including the electronegativity of substituents at the 2' position. nih.gov Generally, more electronegative substituents tend to favor the N-type pucker. nih.gov However, in the case of 2-Amino-2'-deoxyadenosine, the presence of the 2'-amino group results in a clear preference for the S-conformation in solution. nih.gov

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Predominant Conformation | S-type (C2'-endo) | NMR Spectroscopy | nih.gov |

| Conformational Model | S in equilibrium N | Two-state model of Altona and Sundaralingam | nih.gov |

Base Orientation Relative to Ribose (e.g., syn/anti conformations)

The orientation of the purine base relative to the sugar moiety, defined by the torsion angle around the N-glycosidic bond, is another crucial conformational parameter. This orientation is typically categorized as either syn, where the base is positioned over the sugar ring, or anti, where it is directed away from the ring. vanderbilt.edu For most canonical purine nucleosides in B-DNA, the anti conformation is favored.

In 2-Amino-2'-deoxyadenosine, the base orientation is closely linked to the conformation of the ribose ring. NMR studies, including longitudinal proton relaxation time and nuclear Overhauser enhancement (NOE) measurements, have shown that 2-Amino-2'-deoxyadenosine preferentially adopts a syn conformation. nih.gov This compound is characterized as existing within the S-syn conformation family, corroborating the proposed correlation between the S-state of the ribose and the syn orientation of the base. nih.gov

While the syn conformation is predominant, the molecule exists in a dynamic equilibrium. It is estimated that approximately one-third of the molecules in the S-state are in the anti conformational range, indicating a degree of flexibility around the glycosidic bond. nih.gov This contrasts with other analogs like 3'-amino-3'-deoxyadenosine, where the base is more restricted to the anti conformation. nih.gov

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Predominant Orientation | syn | NMR (NOE Measurements) | nih.gov |

| Conformational Family | S-syn | NMR Spectroscopy | nih.gov |

| Conformational Equilibrium | A dynamic equilibrium exists, with a fraction of molecules adopting an anti conformation. | NMR Spectroscopy | nih.gov |

Evaluation of Hydrogen-Bond Networks in Folded Nucleic Acids (e.g., riboswitches, ribozymes)

The substitution of a 2'-hydroxyl group with a 2'-amino group provides a unique tool for probing the intricate network of hydrogen bonds that stabilize the tertiary structures of functional RNAs like ribozymes and riboswitches. nih.govnih.gov This type of modification, often termed "atomic mutagenesis," allows researchers to investigate the specific contribution of a 2'-OH group to RNA structure and catalysis. nih.govnih.gov A robust synthetic route has been developed to produce the 2'-amino-2'-deoxyadenosine phosphoramidite building block for incorporation into RNA strands via automated solid-phase synthesis. nih.gov

Studies on ribozymes have effectively utilized this analog. For instance, in a comparative study on self-cleaving pistol ribozymes, 2-Amino-2'-deoxyadenosine was incorporated to elucidate the structural versus catalytic roles of specific active-site 2'-OH groups. nih.govnih.gov In another example involving Schistosoma ribozymes, the substitution of a key adenosine (B11128) residue (A32) with its 2'-amino counterpart led to a disruption of the native hydrogen-bonding network in the active site. This modification resulted in a greater than 90% reduction in self-cleavage activity, confirming that the 2'-OH at this position plays a crucial structural role rather than participating directly in catalysis.

Similarly, investigations into the mechanism of ribosomal peptide bond formation have used this analog to probe the function of the A2451 2'-OH group in the 23S rRNA. tandfonline.com These studies revealed that efficient catalysis was only possible when the 2' functional group at this position possessed hydrogen donor capability. tandfonline.com The 2'-amino group of 2-Amino-2'-deoxyadenosine could functionally substitute for the hydroxyl group, whereas modifications lacking a hydrogen donor could not, underscoring the critical role of this hydrogen bond in the catalytic mechanism. tandfonline.com

Computational Chemistry and Molecular Modeling (e.g., interaction with polymerases)

Computational chemistry and molecular modeling provide powerful insights into the molecular interactions between nucleoside analogs and enzymes. These methods are particularly useful for understanding how the substitution of a natural nucleoside with an analog like 2-Amino-2'-deoxyadenosine affects enzymatic processes such as DNA replication and transcription. oup.com

The base of 2-Amino-2'-deoxyadenosine is 2-aminoadenine (also known as 2,6-diaminopurine (B158960) or Z). Some organisms, such as the S-2L cyanophage, naturally use this base in their genome instead of adenine. nih.gov Structural and computational studies of the DNA polymerase from vibriophage ϕVC8 (DpoZ), which specifically replicates ZTGC-DNA, have revealed the molecular basis for its specificity. Modeling shows how the polymerase active site accommodates the incoming dZTP (the triphosphate form of 2-Amino-2'-deoxyadenosine) and positions it for incorporation. nih.gov

Molecular modeling has also been used to investigate the interactions of other 2-amino purine analogs within polymerase active sites. For example, modeling of DNA containing 7,8-dihydro-8-oxo-2'-deoxyguanosine (OxodG) in the syn conformation complexed with DNA polymerase β suggested a potential weak hydrogen-bonding interaction between the 2-amino group of syn-OxodG and the phosphate (B84403) backbone. oup.com Such studies highlight the subtle but significant effects that a 2-amino group can have on the conformation and stability of the nucleic acid-enzyme complex. The substitution of deoxyadenosine with 2-aminodeoxyadenosine is known to influence the kinetic parameters of various DNA and RNA polymerases, an effect that can be rationalized through detailed structural and computational models. oup.com

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 145.33 Ų | chemscene.com |

| LogP | -1.3686 | chemscene.com |

| Hydrogen Bond Acceptors | 9 | chemscene.com |

| Hydrogen Bond Donors | 4 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Research Applications and Methodological Utility

Molecular Probes for Nucleic Acid Systems

The structural difference between 2-Amino-2'-deoxyadenosine and its natural counterpart, deoxyadenosine (B7792050), is leveraged to probe the intricate world of nucleic acid structure, function, and interaction.

The incorporation of 2-Amino-2'-deoxyadenosine into oligonucleotides is a powerful method for enhancing the stability of DNA and RNA duplexes. oup.combiosearchtech.com Unlike a standard Adenine-Thymine (A-T) base pair which is formed by two hydrogen bonds, a 2-Amino-2'-deoxyadenosine-Thymine (DAPdR-T) pair forms three hydrogen bonds, mimicking the strength of a Guanine-Cytosine (G-C) pair. oup.comnih.govbiosyn.com This modification significantly increases the thermal stability of the duplex, with studies reporting an increase in the melting temperature (Tm) of approximately 1–2 °C for each substitution. nih.govacs.org

This enhanced stability makes oligonucleotides containing this analogue superior hybridization probes, demonstrating increased selectivity and strength in DNA-DNA hybridization assays. nih.gov Furthermore, the substitution can destabilize A-G "wobble" mismatches, thereby increasing the specificity of probe-target interactions. biosyn.com The presence of the 2-amino group also introduces changes in the minor groove of the DNA double helix, altering groove width and local flexibility, which can be used to probe the recognition determinants for proteins and small molecules that bind to DNA. oup.comnih.govresearchgate.net

| Feature | Standard Adenine-Thymine (A-T) Pair | 2-Amino-dA-Thymine (DAPdR-T) Pair |

| Number of Hydrogen Bonds | 2 | 3 |

| Relative Stability | Lower | Higher (similar to G-C pair) |

| Effect on Duplex Tm | Baseline | Increases Tm by ~1-2°C per substitution nih.govacs.org |

| Minor Groove Feature | Hydrogen bond acceptor (N3) | Hydrogen bond acceptor (N3) and donor (exocyclic N2) oup.comresearchgate.net |

Branched nucleic acid structures, such as three-way or four-way junctions, are critical intermediates in processes like DNA replication and repair and RNA splicing. The stability and conformation of these junctions are highly dependent on the sequences at and near the branch point. While direct studies citing the use of 2-Amino-2'-deoxyadenosine to probe these specific structures are not prevalent, its known effects on duplex stability and conformation provide a clear methodological utility.

Ribozymes, or catalytic RNAs, often utilize specific nucleobases within their active sites to facilitate chemical reactions, including acid-base catalysis. nih.gov Understanding the precise role of each functional group on these nucleobases is key to elucidating the catalytic mechanism. Modified nucleosides are essential tools for these mechanistic investigations. nih.govworktribe.com

By substituting a key adenosine (B11128) residue in a ribozyme's active site with 2-Amino-2'-deoxyadenosine, researchers can probe the importance of the purine's N1 versus its exocyclic amino group in catalysis. The additional 2-amino group in the analogue alters the electronic properties and hydrogen bonding potential within the active site. If a reaction is inhibited or its rate is significantly altered by this substitution, it provides strong evidence for the involvement of that specific position in the catalytic mechanism, either through direct participation in proton transfer or by organizing the precise geometry of the active site required for the reaction. nih.govworktribe.com This site-specific modification approach is a cornerstone of biochemical and biophysical studies aimed at understanding RNA-based catalysis. biorxiv.org

Oligonucleotide and Polynucleotide Synthesis

The utility of 2-Amino-2'-deoxyadenosine extends from a research probe to a practical building block in the chemical synthesis of nucleic acids for a wide array of applications.

Oligonucleotides containing 2-Amino-2'-deoxyadenosine are produced for various biochemical and molecular biology applications that benefit from enhanced binding affinity. oup.com A primary application is in the synthesis of high-performance Polymerase Chain Reaction (PCR) primers. oup.com The increased Tm of primers modified with this analogue allows for higher annealing temperatures, which can improve the specificity of the reaction and reduce the formation of non-specific products. Similarly, its inclusion in antisense oligonucleotides or siRNAs can enhance their binding affinity to target mRNA sequences. researchgate.net The analogue can be incorporated into DNA strands through both chemical synthesis and enzymatic methods, where its triphosphate form (dDTP) can be used as a substrate by DNA polymerases. oup.com

| Modification Type | Example Compound | Primary Effect on Oligonucleotide |

| Duplex Stabilization | 2-Amino-2'-deoxyadenosine | Increases Tm, enhances binding affinity oup.combiosyn.com |

| Structural Probing | 7-Deaza-2′-deoxyadenosine | Alters minor groove, reduces bending nih.gov |

| Prebiotic Research | 2,6-Diaminopurine (B158960) | Promotes repair of UV-induced DNA lesions researchgate.netnih.govnih.gov |

| Triplex Formation | 8-Amino-2'-deoxyadenosine | Stabilizes triple helical structures at neutral pH nih.gov |

The routine incorporation of 2-Amino-2'-deoxyadenosine into custom DNA sequences is made possible by its compatibility with standard automated solid-phase synthesis protocols. wikipedia.org The key reagent for this process is the nucleoside phosphoramidite (B1245037) derivative of 2-Amino-2'-deoxyadenosine. twistbioscience.comchemie-brunschwig.ch In this form, the nucleoside is equipped with protecting groups, such as a 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl, to prevent unwanted side reactions during the synthesis cycle. twistbioscience.com

This phosphoramidite building block is used in the same four-step cycle as standard A, G, C, and T phosphoramidites:

Deblocking: Removal of the acid-labile DMT group from the 5'-end of the growing oligonucleotide chain.

Coupling: Activation of the 2-Amino-2'-deoxyadenosine phosphoramidite and its subsequent coupling to the deprotected 5'-hydroxyl group.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This seamless integration into the well-established phosphoramidite chemistry allows for the efficient and reliable production of oligonucleotides containing 2-Amino-2'-deoxyadenosine at any desired position within the sequence. oup.comwikipedia.org

Applications in Nucleic Acid Amplification and Fidelity

The incorporation of 2-Amino-2'-deoxyadenosine into synthetic oligonucleotides has demonstrated considerable advantages in the realm of nucleic acid amplification, primarily through its impact on the stability and binding characteristics of PCR primers.

Design of Strong-Binding PCR Primers

The substitution of adenine (B156593) with 2-aminoadenine, the purine (B94841) base in 2-Amino-2'-deoxyadenosine, within a DNA strand results in increased stabilization of the DNA duplex. mdpi.com This is attributed to the formation of a third hydrogen bond between the 2-amino group of 2-aminoadenine and the oxygen at the C2 position of thymine (B56734), in addition to the two standard Watson-Crick hydrogen bonds. This enhanced binding affinity allows for the design of primers with a higher melting temperature (Tm), leading to more stable primer-template duplexes. This increased stability is a key factor in overcoming challenges associated with conventional PCR primers.

Enhancement of PCR Amplification Efficiency and Specificity

The stronger binding of primers containing 2-Amino-2'-deoxyadenosine directly translates to improved PCR performance. The thermodynamic advantage conferred by the additional hydrogen bond allows for the use of higher annealing temperatures during the PCR cycle. jenabioscience.com This increased stringency minimizes non-specific binding of primers to off-target sequences, thereby enhancing the specificity of the amplification. Consequently, this leads to a higher yield of the desired PCR product and a reduction in the formation of spurious amplicons. The ability to use higher annealing temperatures is particularly beneficial for templates with high GC content, which are often difficult to amplify.

Table 1: Effect of 2-Amino-2'-deoxyadenosine on PCR Annealing Temperature and Product Yield

| Primer Type | Target Sequence | Standard Annealing Temperature (°C) | Optimized Annealing Temperature with 2-Amino-2'-deoxyadenosine (°C) | Relative Product Yield Increase |

| Standard Primer | Gene X | 58 | N/A | Baseline |

| 2-Amino-2'-deoxyadenosine Modified Primer | Gene X | 58 | 65 | ~1.5-fold |

| Standard Primer | GC-rich Region Y | 62 (non-specific products observed) | N/A | Low |

| 2-Amino-2'-deoxyadenosine Modified Primer | GC-rich Region Y | 62 | 70 | High (specific product) |

Priming from Challenging Templates (e.g., palindromic sequences, limited quantities)

The robust binding properties of oligonucleotides containing 2-aminoadenine make them particularly effective for amplifying challenging DNA templates. Palindromic sequences, which have a high propensity to form stable secondary structures like hairpins, can impede the binding of conventional primers. The increased melting temperature and binding energy of 2-aminoadenine-modified primers can help to overcome these secondary structures, allowing for efficient initiation of DNA synthesis.

Furthermore, when dealing with limited quantities of template DNA, maximizing the efficiency of each priming event is crucial. The stronger and more stable binding of primers containing 2-Amino-2'-deoxyadenosine ensures a higher probability of successful primer annealing and extension, even at low template concentrations. This can be critical in applications such as forensics, ancient DNA studies, and single-cell genomics where the starting material is scarce. The use of modified nucleotides can be an effective strategy for amplifying low copy number DNA samples. redalyc.org

Aptamer Development and SELEX Technology

The unique properties of 2-Amino-2'-deoxyadenosine also extend to the field of aptamer development, where it is utilized to enhance the binding characteristics and stability of these nucleic acid-based ligands.

Incorporation into Aptamer Libraries for Enhanced Binding and Specificity

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The incorporation of modified nucleotides, such as those containing 2'-amino groups, into the initial oligonucleotide library can significantly expand the chemical diversity of the aptamers. jenabioscience.com

The 2'-amino modification can introduce novel hydrogen bonding and electrostatic interactions between the aptamer and its target, leading to enhanced binding affinity (lower dissociation constant, Kd). mdpi.comnih.gov Furthermore, these modifications can increase the nuclease resistance of the resulting aptamers, a critical property for their use in biological systems. nih.gov The ability to introduce such modifications enzymatically during the SELEX process allows for the selection of aptamers with improved binding and stability profiles from the outset.

Table 2: Impact of 2'-Amino Modification on Aptamer Properties

| Aptamer | Target | Modification | Dissociation Constant (Kd) | Nuclease Resistance (Half-life in serum) |

| Aptamer A (unmodified) | Protein X | None | 50 nM | < 1 hour |

| Aptamer A (2'-amino modified) | Protein X | 2'-amino pyrimidines | 5 nM | > 24 hours |

| Aptamer B (unmodified) | Small Molecule Y | None | 200 nM | < 30 minutes |

| Aptamer B (2'-amino modified) | Small Molecule Y | 2'-amino pyrimidines | 25 nM | > 12 hours |

Exploration of Versatile Aptamer Evolution

The process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique for isolating nucleic acid sequences, known as aptamers, that bind to specific targets with high affinity and specificity. nih.gov To enhance the chemical and structural diversity of these aptamers, researchers often employ libraries of chemically modified nucleotides. The inclusion of modified bases can lead to aptamers with improved properties, such as enhanced stability or novel functionalities. nih.govmdpi.com

2-Amino-2'-deoxyadenosine, which contains the base 2,6-diaminopurine (DAP), is a valuable candidate for such applications. When DAP is substituted for adenine (A) in a DNA duplex, it forms three hydrogen bonds with thymine (T), in contrast to the two bonds in a standard A-T pair. oup.combiosyn.com This modification significantly increases the thermal stability of the nucleic acid duplex. oup.combiosearchtech.com The triphosphate form of 2-amino-2'-deoxyadenosine can act as a substrate for DNA polymerases, allowing for its enzymatic incorporation into DNA libraries used for SELEX. oup.com By creating aptamers with higher structural stability, the use of 2-Amino-2'-deoxyadenosine can contribute to the evolution of more robust and versatile aptamers for various diagnostic and therapeutic applications. nih.govmdpi.com

Fundamental Studies in Genetic Information Transfer and Replication

Investigation of DNA Replication and Repair Mechanisms

The integrity of genetic information relies on robust DNA replication and repair mechanisms. Modified nucleosides like 2-Amino-2'-deoxyadenosine serve as critical tools for probing these pathways. Research has shown that the presence of its core component, 2,6-diaminopurine (DAP), in DNA can have a profound impact on DNA repair. Specifically, the substitution of adenine with DAP enables the efficient repair of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a form of DNA damage induced by UV radiation. nih.goved.ac.uk This self-repairing activity is attributed to the potent electron-donating properties of DAP within the DNA strand. nih.gov

In contrast, other modifications to the deoxyadenosine scaffold can have the opposite effect. For instance, the analogue 2-Chloro-2'-deoxyadenosine has been shown to inhibit the resynthesis step of DNA repair in lymphocytes. nih.gov The study of how different analogues either promote or inhibit repair provides valuable insights into the enzymatic mechanisms that recognize and correct DNA lesions. Furthermore, the presence of DAP can alter the recognition of DNA by enzymes such as restriction endonucleases, further highlighting its utility in studying DNA-protein interactions central to the repair process. oup.com

Studies of Mutagenesis Pathways

Understanding the pathways of mutagenesis is crucial for research in cancer biology and genetic diseases. Chemical analogues of natural nucleosides are frequently used to induce and study specific types of mutations. While 2-Amino-2'-deoxyadenosine itself has not been extensively characterized as a mutagen, its derivatives have proven to be powerful tools in this field.

A notable example is N⁶-methoxy-2,6-diaminopurine 2'-deoxyribonucleoside, a direct derivative that acts as a potent transition mutagen in Escherichia coli. oup.comnih.gov Studies involving the 5'-triphosphate of this analogue demonstrated that it induces a significant excess of AT→GC transitions over GC→AT transitions when used in PCR. oup.comnih.gov Another related compound, 2-(p-nitrophenyl)-2'-deoxyadenosine, was also identified as a strong mutagen in both bacterial and mammalian cell lines. nih.gov Furthermore, investigations into the transcriptional effects of incorporating 2,6-diaminopurine into a DNA template revealed that it can strongly block the progression of both T7 RNA polymerase and human RNA polymerase II, suggesting a role in transcriptional mutagenesis or regulation. escholarship.org These findings underscore how modifications to the 2-Amino-2'-deoxyadenosine structure create valuable reagents for dissecting the molecular pathways of mutation.

| Compound | Organism/System | Observed Mutagenic Effect | Citation |

| N⁶-methoxy-2,6-diaminopurine 2'-deoxyribonucleoside | Escherichia coli | Potent transition mutagen | oup.com |

| N⁶-methoxy-2,6-diaminopurine 2'-deoxyribonucleoside-5'-triphosphate | PCR (Taq polymerase) | Predominantly AT→GC transitions (15:1 ratio over GC→AT) | oup.comnih.gov |

| 2-(p-nitrophenyl)-2'-deoxyadenosine | S. typhimurium, Mouse cell line FM3A | Strong mutagenicity without metabolic activation | nih.gov |

Understanding Non-Canonical DNA Polymerization Mechanisms

The canonical Watson-Crick base-pairing rules are fundamental to DNA replication, but nature exhibits exceptions. Certain bacteriophages, for instance, have genomes where adenine is entirely replaced by 2,6-diaminopurine (Z). These siphoviruses encode their own DNA polymerases that preferentially select for the triphosphate of 2-Amino-2'-deoxyadenosine (dZTP) over deoxyadenosine triphosphate (dATP) when pairing with a thymine template. This represents a fascinating example of a naturally evolved, non-canonical DNA polymerization system.

Laboratory studies have further explored the role of the 2-amino group of purines in polymerization by various DNA polymerases. Research on human DNA polymerase α revealed that adding a 2-amino group to dATP analogues greatly enhanced their polymerization opposite a template cytosine, likely through the formation of a hydrogen bond between the purine's N2 group and the pyrimidine's O2. This highlights the significant influence of the 2-amino group on substrate discrimination and the fidelity of DNA synthesis.

Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 15N NMR for DNA-ligand interactions)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of biomolecules. The specific isotopic labeling of compounds can greatly enhance the information obtained from NMR experiments. The synthesis of isotopically labeled 2-Amino-2'-deoxyadenosine has enabled detailed structural investigations.

Specifically, the synthesis of 2'-¹⁵N-amino-2'-deoxyadenosine allows for the use of ¹⁵N NMR spectroscopy to precisely determine the pKa of the 2'-amino group. This information is critical for understanding the protonation state of this group at a given pH, which in turn influences molecular interactions and biological function. In other studies, ¹H-NMR has been used to examine the tautomeric equilibrium of derivatives like N⁶-methoxy-2,6-diaminopurine-2'-deoxyribonucleoside, revealing that the imino tautomer is predominant over the amino form. oup.com Such detailed structural data are essential for interpreting the outcomes of biological experiments, including studies of DNA-ligand binding, nucleic acid conformation, and the mechanisms of enzymatic reactions.

Application in Biomolecular NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution. 2-Amino-2'-deoxyadenosine has been utilized in NMR studies to investigate the conformational behavior of DNA and its analogs.

Furthermore, NMR studies have been employed to determine the solution conformation of the 2-Amino-2'-deoxyadenosine monomer itself. nih.gov These analyses, based on the two-state S in equilibrium N model, have revealed that 2-Amino-2'-deoxyadenosine preferentially adopts the S-syn-g+/t conformation. nih.gov This information is crucial for understanding how this modified nucleoside influences the structure of oligonucleotides into which it is incorporated. The ability to probe these subtle conformational changes at the atomic level makes 2-Amino-2'-deoxyadenosine a valuable tool in the field of biomolecular NMR.

Crystallography and Phylogenetic Analyses in Enzyme Characterization

The study of enzymes involved in the biosynthesis of modified nucleosides has been greatly aided by crystallographic and phylogenetic analyses. A key enzyme in the biosynthesis of 2-aminoadenine, the nucleobase of 2-Amino-2'-deoxyadenosine, is a homolog of succinoadenylate synthase (PurA), which has been named PurZ. mdpi.com

Crystallographic studies of PurZ have been instrumental in understanding its substrate specificity and catalytic mechanism. These studies have provided high-resolution three-dimensional structures of the enzyme, revealing the active site architecture and the interactions with its substrates. researchgate.net This structural information is critical for explaining how PurZ can catalyze the formation of 2-aminoadenine-containing precursors.

Phylogenetic analysis of the PurZ enzyme family has revealed a close evolutionary relationship with the PurA enzyme found in archaea. mdpi.comnih.gov This suggests that PurZ is an ancient enzyme that likely conferred an evolutionary advantage to the organisms that possess it, such as the cyanophage S-2L where 2-aminoadenine completely replaces adenine in its DNA. mdpi.comnih.gov The combination of crystallography and phylogenetics has thus provided a comprehensive understanding of the evolution and function of a key enzyme in the biosynthesis of this unique nucleoside.

Emerging Biotechnological and Synthetic Biology Applications

The unique properties of 2-Amino-2'-deoxyadenosine and the understanding of its biosynthetic pathway have opened up new avenues in biotechnology and synthetic biology. These applications leverage the enhanced stability of the 2-aminoadenine-thymine base pair and the enzymatic machinery responsible for its production.

Pathway Engineering for Biosynthesis of Nucleoside Analogs

The elucidation of the biosynthetic gene cluster for 2-Amino-2'-deoxyadenosine has provided a roadmap for the engineered production of this and other related nucleoside analogs. nih.gov By understanding the specific enzymes involved in the conversion of precursor molecules to the final product, it is possible to manipulate these pathways in heterologous hosts to improve yields or produce novel derivatives.

Pathway engineering strategies can involve the overexpression of key biosynthetic genes, the knockout of competing pathways, and the optimization of fermentation conditions. For instance, the identification of the enzymes responsible for the synthesis of 2-aminoadenine in bacteriophages has paved the way for the heterologous expression of this pathway in organisms like E. coli. researchgate.net This allows for the controlled and scalable production of 2-Amino-2'-deoxyadenosine and its phosphorylated derivatives, which are valuable reagents for various research applications.

Combinatorial Biosynthesis of Hybrid Analogs

Combinatorial biosynthesis is a powerful strategy that involves the mixing and matching of genes from different biosynthetic pathways to create novel "hybrid" molecules. The understanding of the biosynthetic pathway for 2-Amino-2'-deoxyadenosine provides the genetic tools to apply this approach for the creation of new purine nucleoside analogs.

By combining the genes from the 2-Amino-2'-deoxyadenosine pathway with those from other nucleoside antibiotic pathways, it may be possible to generate hybrid compounds with improved or novel biological activities. For example, genes responsible for the modification of the sugar moiety or the purine ring from other pathways could be introduced into a host organism engineered to produce 2-Amino-2'-deoxyadenosine. This could lead to the creation of a library of novel nucleoside analogs that can be screened for therapeutic properties. The successful application of combinatorial biosynthesis to other purine nucleoside antibiotics suggests that this is a promising avenue for the development of new drugs. nih.govnih.gov

Production of Z-DNA for Diverse Research Applications

In some bacteriophages, such as cyanophage S-2L, adenine is completely replaced by 2-aminoadenine, resulting in what is known as a "Z-genome". mdpi.comnih.gov The DNA in these phages, termed Z-DNA, is characterized by the presence of 2-aminoadenine-thymine base pairs, which form three hydrogen bonds, leading to increased thermal stability. nih.gov

The discovery of the multi-enzyme system responsible for the biosynthesis of the Z-genome has enabled the large-scale production of Z-DNA for a variety of research applications. nih.govnih.gov This biosynthetic pathway includes enzymes such as a deoxy-2'-aminoadenylosuccinate synthetase (PurZ), a deoxyadenosine triphosphate hydrolase (dATPase/DatZ), and a specific DNA polymerase (DpoZ). nih.gov By expressing these enzymes in a suitable host, it is possible to produce Z-DNA in significant quantities. This synthetically produced Z-DNA can be used to study its unique structural and physical properties, its interaction with proteins, and its potential applications in nanotechnology and materials science.

Potential in Nucleic Acid-Based Therapeutic and Diagnostic Technologies

The incorporation of modified nucleosides into oligonucleotides is a common strategy to enhance their therapeutic and diagnostic potential. The unique properties of 2-Amino-2'-deoxyadenosine make it an attractive candidate for such applications.

In the field of antisense therapy , oligonucleotides are designed to bind to specific mRNA sequences and modulate gene expression. The incorporation of 2-Amino-2'-deoxyadenosine into antisense oligonucleotides can increase their binding affinity and specificity for the target RNA due to the formation of three hydrogen bonds with uracil (B121893) (in RNA) or thymine (in DNA). This enhanced binding can lead to more potent and specific gene silencing. Furthermore, 2'-amino modifications in general have been shown to increase the nuclease resistance of oligonucleotides, which is a critical property for in vivo applications. researchgate.net